molecular formula C14H16N4O2S B7510597 N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide

Cat. No. B7510597
M. Wt: 304.37 g/mol
InChI Key: MHVNYQCEZKHKPL-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring.

Mechanism of Action

The mechanism of action of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit antibacterial activity by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. It has also been reported to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the research on N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. These include further studies to fully understand its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of this compound has been reported in various research papers. It has been extensively studied for its potential applications in scientific research, including its antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and exhibit antibacterial activity. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide involves the condensation of 4-methoxybenzoyl chloride with thiosemicarbazide to form 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid to form N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. The synthesis of this compound has been reported in various research papers.

Scientific Research Applications

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-10-6-4-9(5-7-10)13-17-18-14(21-13)16-12(19)11-3-2-8-15-11/h4-7,11,15H,2-3,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVNYQCEZKHKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide

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